![molecular formula C17H20N2O3 B1386707 N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide CAS No. 1020054-86-7](/img/structure/B1386707.png)
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide, also known as N-Methyl-2-(2-methylphenoxy)-5-aminopropanamide, is a synthetic amide compound that has been used for a variety of scientific and medical applications. It is an important chemical intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and cosmetics. It is also used as a reagent for the preparation of other compounds. This compound has been used in a variety of research applications, including the synthesis of new drugs, the study of cellular metabolism, and the study of enzyme activity.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide has been used in a variety of scientific research applications, including the synthesis of new drugs, the study of cellular metabolism, and the study of enzyme activity. It has also been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and cosmetics.
Mechanism Of Action
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide acts as a nucleophile in the reaction, attacking the electrophilic carbon atom of the methoxyphenylacetic acid molecule. This leads to the formation of an amide bond between the nitrogen atom of the amide and the carbon atom of the methoxyphenylacetic acid molecule.
Biochemical and Physiological Effects
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cytochrome P450, as well as to have an antifungal effect. It has also been found to have a variety of anti-inflammatory and anti-allergic effects.
Advantages And Limitations For Lab Experiments
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is also relatively unstable and can be easily degraded by light and oxygen.
Future Directions
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide has a number of potential future applications. It could be used in the development of new drugs, agrochemicals, and cosmetics. It could also be used to study the effects of various drugs on cellular metabolism and enzyme activity. Additionally, it could be used to study the effects of environmental pollutants on various biochemical and physiological processes.
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methylphenoxy)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-6-4-5-7-15(11)22-12(2)17(20)19-14-10-13(18)8-9-16(14)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYNVZJJOXHHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.